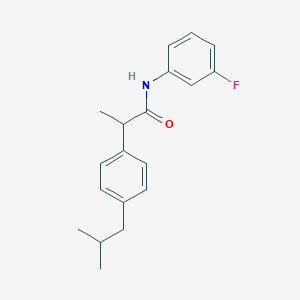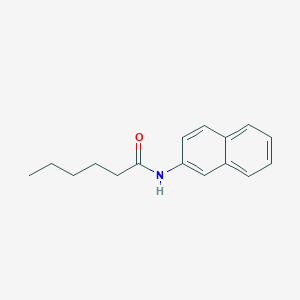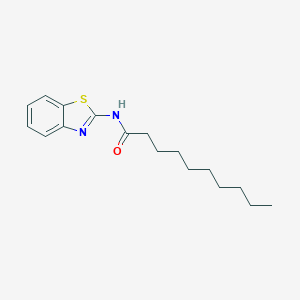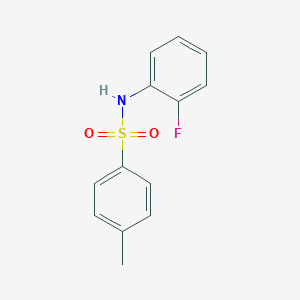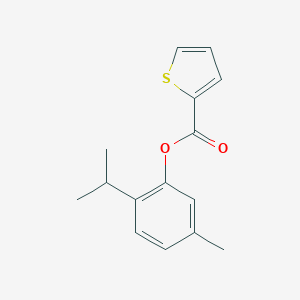
4-tert-butyl-N-(2,4-dichlorophenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-tert-butyl-N-(2,4-dichlorophenyl)benzamide, also known as A-769662, is a small molecule activator of AMP-activated protein kinase (AMPK). AMPK is a key regulator of cellular energy homeostasis, and its activation has been shown to have therapeutic potential for a variety of diseases, including diabetes, cancer, and cardiovascular disease.
作用機序
4-tert-butyl-N-(2,4-dichlorophenyl)benzamide activates AMPK by binding to the allosteric site on the γ-subunit of the enzyme. This leads to conformational changes in the enzyme that increase its activity and promote the phosphorylation of downstream targets involved in energy metabolism and cellular homeostasis. 4-tert-butyl-N-(2,4-dichlorophenyl)benzamide has been shown to be more potent than other AMPK activators, such as AICAR and metformin, and has a unique mechanism of action that makes it a valuable tool for studying the role of AMPK in cellular signaling.
Biochemical and Physiological Effects:
Activation of AMPK by 4-tert-butyl-N-(2,4-dichlorophenyl)benzamide has a variety of biochemical and physiological effects. It increases glucose uptake and fatty acid oxidation in skeletal muscle and adipose tissue, leading to improved insulin sensitivity and energy metabolism. 4-tert-butyl-N-(2,4-dichlorophenyl)benzamide also inhibits gluconeogenesis in the liver and promotes glucose uptake in pancreatic β-cells, leading to improved glucose homeostasis. In addition, 4-tert-butyl-N-(2,4-dichlorophenyl)benzamide has been shown to have anti-inflammatory effects and to protect against oxidative stress in various cell types.
実験室実験の利点と制限
4-tert-butyl-N-(2,4-dichlorophenyl)benzamide has several advantages for use in lab experiments. It is a potent and selective activator of AMPK, making it a valuable tool for studying the role of AMPK in cellular signaling. It is also stable and can be easily synthesized in large quantities. However, 4-tert-butyl-N-(2,4-dichlorophenyl)benzamide has some limitations for lab experiments. It is relatively expensive compared to other AMPK activators, and its mechanism of action is not fully understood, which may limit its use in certain experimental settings.
将来の方向性
There are several future directions for research on 4-tert-butyl-N-(2,4-dichlorophenyl)benzamide. One area of interest is the development of more potent and selective AMPK activators based on the structure of 4-tert-butyl-N-(2,4-dichlorophenyl)benzamide. Another area of interest is the investigation of the role of AMPK in cancer and the potential use of AMPK activators as anti-cancer agents. In addition, further research is needed to fully understand the mechanism of action of 4-tert-butyl-N-(2,4-dichlorophenyl)benzamide and its effects on cellular signaling pathways.
合成法
4-tert-butyl-N-(2,4-dichlorophenyl)benzamide can be synthesized using a multi-step process that involves the reaction of 2,4-dichlorobenzoyl chloride with tert-butylamine to form 4-tert-butyl-N-(2,4-dichlorophenyl)benzamide. The synthesis of 4-tert-butyl-N-(2,4-dichlorophenyl)benzamide has been optimized to improve yield and purity, and several variations of the synthesis have been reported in the literature.
科学的研究の応用
4-tert-butyl-N-(2,4-dichlorophenyl)benzamide has been extensively studied for its potential therapeutic applications. It has been shown to improve glucose uptake and insulin sensitivity in vitro and in vivo, making it a promising candidate for the treatment of diabetes. 4-tert-butyl-N-(2,4-dichlorophenyl)benzamide has also been shown to inhibit the growth of cancer cells and sensitize them to chemotherapy, suggesting that it may have potential as an anti-cancer agent. In addition, 4-tert-butyl-N-(2,4-dichlorophenyl)benzamide has been shown to have cardioprotective effects and may have potential for the treatment of cardiovascular disease.
特性
分子式 |
C17H17Cl2NO |
|---|---|
分子量 |
322.2 g/mol |
IUPAC名 |
4-tert-butyl-N-(2,4-dichlorophenyl)benzamide |
InChI |
InChI=1S/C17H17Cl2NO/c1-17(2,3)12-6-4-11(5-7-12)16(21)20-15-9-8-13(18)10-14(15)19/h4-10H,1-3H3,(H,20,21) |
InChIキー |
BGBLLMJGERQPTH-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)Cl)Cl |
正規SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



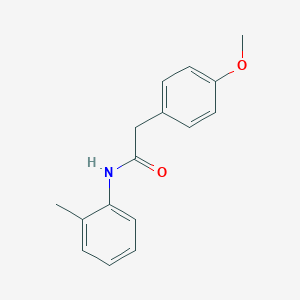
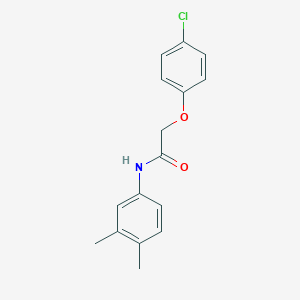
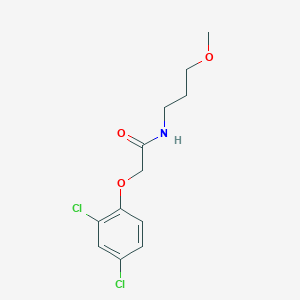
![Ethyl 3-{[2-(2,4-dichlorophenoxy)propanoyl]amino}benzoate](/img/structure/B291827.png)
